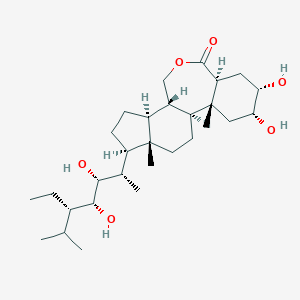![molecular formula C7H12N2O B109751 2,7-Diazaspiro[4.4]nonan-3-one CAS No. 1226550-00-0](/img/structure/B109751.png)
2,7-Diazaspiro[4.4]nonan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,7-Diazaspiro[4.4]nonan-3-one” is a chemical compound with the molecular formula C7H12N2O . It is also known as “2,7-Diazaspiro[4.4]nonan-3-one hydrochloride” and has a molecular weight of 176.65 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2,7-Diazaspiro[4.4]nonan-3-one” is 1S/C7H12N2O.ClH/c10-6-3-7(5-9-6)1-2-8-4-7;/h8H,1-5H2,(H,9,10);1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2,7-Diazaspiro[4.4]nonan-3-one” is a solid at room temperature . The compound should be stored under inert gas and conditions to avoid are air sensitivity and hygroscopicity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis :
- Synthesis and Cholinergic Properties: Cignarella et al. (1994) synthesized a series of 2,7-diazaspiro[3.5]nonan-1-ones, structurally related to muscarinic agonists, and studied their cholinergic properties. However, these compounds did not show significant cholinergic activity (Cignarella, Villa, & Barlocco, 1994).
- Improved Synthesis: Ji Zhiqin (2004) developed a more efficient method for synthesizing Diazaspiro[4.4] nonane, improving yield and efficiency (Ji Zhiqin, 2004).
- Regioselective Synthesis: Farag et al. (2008) reported the regioselective synthesis of Diazaspiro[4.4]nona- and Tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives, contributing to the field of organic synthesis (Farag, Elkholy, & Ali, 2008).
Pharmacological Applications :
- Potential Anticonvulsant Agents: Lazić et al. (2017) investigated the structure-property relationship of 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones, providing insights into their potential as anticonvulsant agents (Lazić et al., 2017).
- Enantioselective Synthesis for Biological Activity: Pan et al. (2020) developed a method for enantioselective synthesis of spiroindolines, which feature the 2,7-diazaspiro[4.4]nonane structure, to explore their biological activity (Pan et al., 2020).
Targeted Therapeutic Applications :
- Osteoclast Activity Inhibition: Mounier et al. (2020) designed N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus to inhibit osteoclast activity, indicating potential applications in treating osteoporosis without affecting bone formation (Mounier et al., 2020).
Pharmacokinetics and Metabolism Studies :
- Metabolic Profiling: Benfenati et al. (1991) studied the metabolites of a compound based on 1,3-diazaspiro[4-4]-nonan-2,4- dione in animals, contributing to the understanding of its pharmacokinetics (Benfenati et al., 1991).
Novel Drug Development :
- Antitubercular Agents: Wang et al. (2020) designed benzothiazinone derivatives containing 2,7-diazaspiro[3.5]nonane moieties, showing promise as new antitubercular agents (Wang et al., 2020).
Safety And Hazards
The compound has several hazard statements associated with it: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Propiedades
IUPAC Name |
2,7-diazaspiro[4.4]nonan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-6-3-7(5-9-6)1-2-8-4-7/h8H,1-5H2,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGUNJUDINBXPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)NC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630660 |
Source


|
| Record name | 2,7-Diazaspiro[4.4]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Diazaspiro[4.4]nonan-3-one | |
CAS RN |
1226550-00-0 |
Source


|
| Record name | 2,7-Diazaspiro[4.4]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60630660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Phenol, 2-[(1H-purin-6-ylamino)methyl]-](/img/structure/B109704.png)

![[(2S,3S)-2-phenylmethoxypentan-3-yl]hydrazine](/img/structure/B109713.png)

![(6R,7R)-7-{[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(ethoxyimino)acetyl]amino}-3-{[4-(1-methylpyridinium-4-yl)-1,3-thiazol-2-yl]sulfanyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B109729.png)
![[3-Carboxy-2-(4-carboxy-3-methylbutanoyl)oxypropyl]-trimethylazanium;chloride](/img/structure/B109733.png)